![molecular formula C27H22I2S2 B12607931 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-55-7](/img/structure/B12607931.png)
2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound characterized by its unique structure, which includes two thiophene rings connected via a propane-2,2-diyl bridge, each substituted with a 4-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate diene precursors.
Introduction of the 4-iodophenyl groups: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 4-iodophenylboronic acid or 4-iodophenylstannane as reagents.
Formation of the propane-2,2-diyl bridge: This can be accomplished through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学的研究の応用
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} depends on its specific application. In organic electronics, its function is primarily based on its ability to transport charge and emit light. The molecular targets and pathways involved include:
Charge Transport: Facilitated by the conjugated system of thiophene rings and ethenyl groups.
Light Emission: Resulting from the recombination of electrons and holes in the material, leading to photon emission.
類似化合物との比較
Similar Compounds
- 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)
- Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane
Uniqueness
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to the presence of both thiophene rings and 4-iodophenyl groups, which impart distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics, where such properties are highly desirable.
特性
CAS番号 |
917483-55-7 |
|---|---|
分子式 |
C27H22I2S2 |
分子量 |
664.4 g/mol |
IUPAC名 |
2-[2-(4-iodophenyl)ethenyl]-5-[2-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]propan-2-yl]thiophene |
InChI |
InChI=1S/C27H22I2S2/c1-27(2,25-17-15-23(30-25)13-7-19-3-9-21(28)10-4-19)26-18-16-24(31-26)14-8-20-5-11-22(29)12-6-20/h3-18H,1-2H3 |
InChIキー |
DWHQCRLSCMQZHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(S1)C=CC2=CC=C(C=C2)I)C3=CC=C(S3)C=CC4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


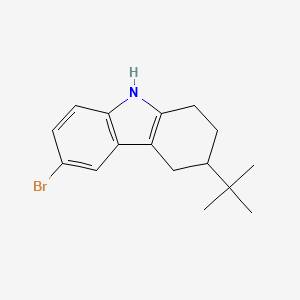
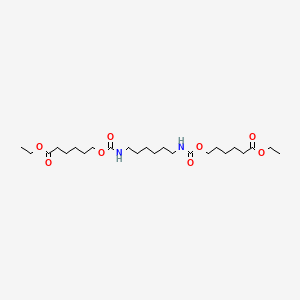


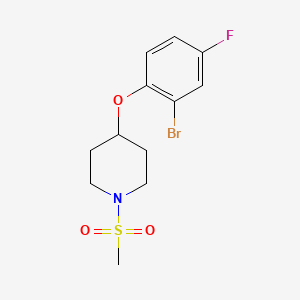
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
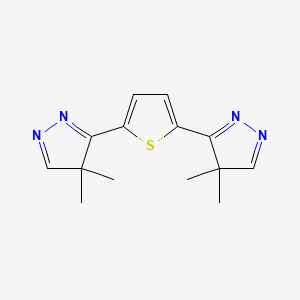
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
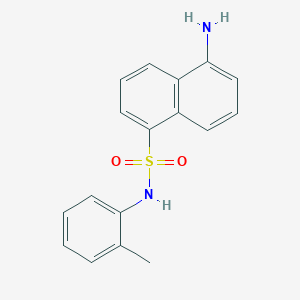
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
